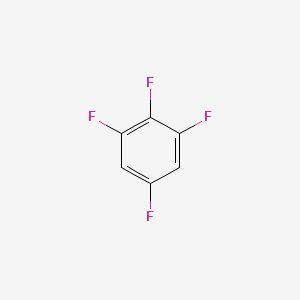

1,2,3,5-Tetrafluorobenzene

Beschreibung

Significance of Fluorine in Organic Chemistry and Material Science

Fluorine, the most electronegative element, plays a pivotal role in modern organic chemistry and material science. numberanalytics.comtcichemicals.com Its incorporation into organic molecules can dramatically alter their physical and chemical properties. numberanalytics.comtcichemicals.com The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal stability and resistance to oxidation to fluorinated compounds. nih.govchinesechemsoc.org This unique characteristic is a cornerstone for the development of advanced materials. numberanalytics.com

In material science, fluorine's influence is widespread, enabling the creation of high-performance materials with tailored properties. numberanalytics.com These include fluoropolymers utilized in the aerospace and electronics industries, as well as fluorinated nanomaterials with applications in energy storage and biomedical devices. numberanalytics.com The high electronegativity and small atomic size of fluorine also contribute to unique optical and electrical properties in the resulting compounds. numberanalytics.com In pharmaceuticals and agrochemicals, the introduction of fluorine can enhance metabolic stability, lipophilicity, and permeability of molecules. chinesechemsoc.org It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

Overview of Polyfluorinated Benzene (B151609) Derivatives

Polyfluorinated benzene derivatives are a class of aromatic compounds where multiple hydrogen atoms on the benzene ring are substituted by fluorine atoms. This substitution significantly modifies the electronic and steric properties of the aromatic system. The presence of multiple fluorine atoms often imparts high thermal stability, chemical inertness, and unique solubility characteristics to these compounds. solubilityofthings.comontosight.ai

These derivatives serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex fluorinated molecules, including pharmaceuticals, agrochemicals, and liquid crystal materials. chemimpex.comontosight.aimarketreportanalytics.com The reactivity of polyfluorinated benzenes can be distinct from their non-fluorinated counterparts. For instance, the high acidity of an aromatic proton situated between two fluorine atoms can make these compounds incompatible with conventional organometallic reagents in certain synthetic routes. tandfonline.com Research in this area focuses on understanding their reaction mechanisms and developing new synthetic methodologies. For example, studies have explored the nitration of 1,2,4,5-tetrafluorobenzene (B1209435), which results in a displacement-oxidation mechanism rather than the formation of a nitro derivative. usgs.gov

Historical Context of 1,2,3,5-Tetrafluorobenzene Research

The study of organofluorine chemistry began even before the isolation of elemental fluorine itself and has evolved significantly over the past 80 years, particularly with advancements during World War II. nih.gov The initial large-scale production of fluorocarbons faced challenges, leading to the development of various methods, including the use of cobalt trifluoride as a fluorinating agent. nih.gov

Research specifically mentioning this compound appears in the context of broader studies on polyfluorinated aromatic compounds. For example, a 1966 study focused on the NMR subspectral analysis of various polyfluorobenzenes, including this compound. aip.org Later research in 2001 investigated the photoreductive dehalogenation of halogenated benzene derivatives, which included this compound, using nanocrystallite photocatalysts. ncats.io A 2002 study detailed the synthesis and properties of dehydroannulenes fused with tetrafluorobenzene, again featuring the 1,2,3,5-isomer. ncats.io More recent theoretical studies have examined the effects of polyfluorination on the electronic structure and acidity of benzene isomers, contributing to a deeper understanding of compounds like this compound. acs.orgnih.gov This body of work highlights the compound's role as a subject in fundamental chemical research and as a building block in the synthesis of more complex molecules. guidechem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHYOKRQTQBKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178340 | |

| Record name | 1,2,3,5-Tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-82-0 | |

| Record name | 1,2,3,5-Tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5-Tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5-tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,5-TETRAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV201PZ5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2,3,5 Tetrafluorobenzene and Its Derivatives

Direct Fluorination Techniques

Direct fluorination involves the reaction of an aromatic substrate with elemental fluorine or other potent fluorinating agents. However, the direct fluorination of benzene (B151609) is notoriously challenging to control. jove.com Fluorine's high reactivity and the exothermic nature of the reaction often lead to explosive outcomes and the formation of a mixture of polyfluorinated products, making it difficult to isolate a specific isomer like 1,2,3,5-tetrafluorobenzene in good yield. vedantu.comacs.org

To mitigate these challenges, alternative fluorinating agents have been developed. Reagents like Selectfluor, which features a fluorine atom attached to a positively charged nitrogen, provide a more controlled source for electrophilic fluorination. jove.com Despite these advancements, direct fluorination is generally not the preferred method for the specific synthesis of this compound due to poor regioselectivity. Instead, it is more applicable for producing highly fluorinated cyclohexene (B86901) or polyfluorinated aromatic derivatives from already substituted benzenes. acs.orgacs.orgnih.gov

Diazotization-Schiemann Transformation Pathways for Tetrafluorobenzenes

The Balz-Schiemann reaction is a cornerstone in the synthesis of aryl fluorides and represents a more controlled and reliable alternative to direct fluorination. vedantu.comwikipedia.org This two-step process involves the diazotization of a primary aromatic amine to form a diazonium salt, followed by thermal or photochemical decomposition of the isolated diazonium tetrafluoroborate (B81430) (or related hexafluorophosphate/antimonate) salt to yield the corresponding aryl fluoride (B91410). wikipedia.orgjk-sci.comnih.gov

Recent studies have explored optimizing the reaction conditions. For instance, using low- or non-polar solvents like chlorobenzene (B131634) or hexane (B92381) can improve the efficiency of the decomposition step, allowing for lower reaction temperatures or the use of visible-light irradiation. nih.gov

Table 1: Key Features of the Balz-Schiemann Reaction

| Feature | Description | Reference(s) |

| Reaction Type | Electrophilic Aromatic Substitution (Diazotization) followed by Nucleophilic Substitution (Fluorination) | jk-sci.com |

| Starting Material | Primary Aromatic Amine (e.g., 3-amino-1,2,5-trifluorobenzene) | acs.org |

| Key Reagents | Nitrous Acid (from NaNO₂/acid), Tetrafluoroboric Acid (HBF₄) | vedantu.comjk-sci.com |

| Intermediate | Aryl Diazonium Tetrafluoroborate Salt ([ArN₂]⁺[BF₄]⁻) | wikipedia.org |

| Product | Aryl Fluoride (e.g., this compound) | acs.org |

| Byproducts | Nitrogen Gas (N₂), Boron Trifluoride (BF₃) | wikipedia.org |

Reductive Deamination of Fluorinated Nitroanilines

A multi-step pathway to this compound begins with a fluorinated nitroaniline precursor. A notable synthesis starts from 3-nitro-4-amino-1,2,5-trifluorobenzene. acs.org The first key step is the deamination of this starting material. Due to the weak basicity of the amine, diazotization is achieved using a nitrosylsulfuric-phosphoric acid procedure. The resulting diazonium salt is then subjected to a reductive deamination using hypophosphorous acid. This reduction was found to be unsuccessful until cuprous oxide was introduced as a catalyst, which dramatically improved the reaction, yielding 3-nitro-1,2,5-trifluorobenzene in 60-70% yield. acs.org

Following the successful deamination, the nitro group of 3-nitro-1,2,5-trifluorobenzene is reduced. An iron reduction readily converts the nitro compound into 3-amino-1,2,5-trifluorobenzene in a 90% yield. acs.org This amine then serves as the direct precursor for the final fluorination step via the Diazotization-Schiemann transformation, as described in the previous section, to furnish this compound. acs.org The reduction of aromatic nitro compounds to the corresponding anilines is a well-established and versatile transformation in organic synthesis. organic-chemistry.org

Catalytic Approaches for Fluorine Introduction

Modern synthetic chemistry has increasingly turned to transition metal catalysis for the efficient and selective formation of C-F and C-C bonds, enabling the synthesis of complex fluorinated molecules. These methods are particularly powerful for creating derivatives of compounds like this compound.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the direct arylation of fluoroarenes. chemrxiv.org These methods often involve the C-H activation of a fluoroarene, which then couples with an aryl halide or another coupling partner. This approach eliminates the need for pre-functionalization of the fluoroarene (e.g., conversion to an organometallic reagent), making the process more atom- and step-economical. chemrxiv.orgbeilstein-journals.org

Research has shown that palladium catalysts can facilitate the site-selective cross-coupling of dichloroarenes with fluoroarenes. rsc.orgrsc.org Furthermore, an efficient protocol for the direct C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives has been developed, providing streamlined access to a diverse library of 2-(fluorinated aryl)pyridines. chemrxiv.org In some systems, a synergistic Ag/Pd cocatalyzed direct arylation of fluoroarene derivatives with aryl bromides has been reported, where silver performs the C-H activation step and palladium facilitates the cross-coupling. acs.org These methods are primarily used for creating derivatives, functionalizing the existing tetrafluorobenzene core.

Nickel catalysis has emerged as a novel and regioselective pathway for the direct conversion of C-H bonds to C-Sn bonds in fluorinated aromatics. researchgate.netacs.org In this reaction, a nickel(0) catalyst mediates the reaction between a fluoroarene, such as this compound, and a vinyl stannane (B1208499) like tributylvinyltin. rsc.orgrsc.org Instead of the expected C-F activation, the reaction proceeds via C-H functionalization, leading to the formation of a stannylated fluoroarene and ethylene (B1197577) as a byproduct. acs.orgrsc.org

Kinetic studies involving a series of fluorinated aromatics, including this compound, indicate that a significant Ni-aryl bond formation occurs in the rate-determining step of the catalytic cycle. rsc.orgresearchgate.net This methodology provides a direct route to organotin derivatives of tetrafluorobenzenes, which are valuable intermediates for subsequent Stille coupling reactions. The reaction demonstrates high selectivity, and by controlling the stoichiometry, mono-, di-, or even tristannylated products can be obtained. rsc.org

Table 2: Nickel-Catalyzed C-H Stannylation of Fluoroarenes

| Feature | Description | Reference(s) |

| Catalyst System | Ni(0) precursor with a neutral ancillary ligand (e.g., iPr₃P) | rsc.orgrsc.org |

| Substrates | Fluorinated arenes (e.g., this compound), Vinyl stannanes (e.g., Bu₃SnCH=CH₂) | rsc.orgrsc.org |

| Transformation | C-H bond is converted to a C-Sn bond | researchgate.netacs.org |

| Byproduct | Ethylene | rsc.org |

| Significance | Provides direct access to organotin reagents from unfunctionalized fluoroarenes | researchgate.net |

A key principle in the functionalization of polyfluoroarenes is the activating effect of fluorine substituents on adjacent C-H bonds. The reactivity of C-H bonds positioned ortho to a fluorine atom is significantly enhanced toward transition metal centers compared to those in meta or para positions. whiterose.ac.ukacs.org This enhanced reactivity is attributed to electronic factors, where the fluorine substituent influences the energy of the metal-carbon bond formed during the activation step. researchgate.netresearchgate.net

This ortho-directing effect has been harnessed in a wide array of catalytic transformations to selectively introduce functional groups onto the fluoroarene core. acs.org These reactions include direct C-H arylation, alkylation, amination, and hydroxylation, among others, catalyzed by various transition metals like palladium, rhodium, and iridium. acs.orgresearchgate.net This strategy provides a powerful and predictable method for the synthesis of functionalized derivatives of this compound, allowing for the regioselective installation of diverse substituents without the need for pre-installed directing groups. whiterose.ac.uk

Synthesis of Substituted this compound Derivatives

The unique substitution pattern of this compound, with two adjacent hydrogens and an isolated hydrogen, provides distinct opportunities for selective functionalization. The strong electron-withdrawing nature of the four fluorine atoms renders the aromatic ring electron-deficient, influencing its reactivity towards various synthetic transformations. This section explores key methodologies for introducing new substituents onto the this compound core, including halogenation and nucleophilic substitution pathways.

Preparation of Halogenated this compound (e.g., 1-Bromo-2,3,4,5-tetrafluorobenzene)

The introduction of halogen atoms onto the this compound ring can be achieved through electrophilic substitution reactions, which target the hydrogen-bearing carbon atoms. The electron-deficient nature of the ring generally requires harsh reaction conditions for electrophilic attack. For instance, the bromination of tetrafluorobenzenes can be accomplished to yield bromo-tetrafluorobenzene derivatives. ontosight.aigoogle.com

The synthesis of 1-bromo-2,3,4,5-tetrafluorobenzene (B89577) involves the direct bromination of this compound. This process requires careful control of reaction parameters to ensure selective substitution at one of the available hydrogen positions. ontosight.ai Similarly, other halogenated derivatives can be prepared, which serve as versatile intermediates for further synthetic modifications, such as in the preparation of organometallic reagents or as substrates in cross-coupling reactions. sigmaaldrich.comchemicalbook.com For example, the reaction of 1,2,4,5-tetrafluorobenzene (B1209435) with bromine in oleum (B3057394) yields the corresponding dibromo derivative, illustrating a general method for halogenating polyfluorinated aromatic compounds. google.com

Table 1: Synthesis of Halogenated Tetrafluorobenzene Derivatives

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Bromine (Br₂) | 1-Bromo-2,3,4,5-tetrafluorobenzene | Electrophilic Bromination |

| 1,2,4,5-Tetrafluorobenzene | Bromine (Br₂), Oleum | 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | Electrophilic Bromination |

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The high degree of fluorination in this compound activates the ring towards nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks one of the fluorine-bearing carbon atoms, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a fluoride ion. This pathway allows for the introduction of a wide range of oxygen, nitrogen, and sulfur-based functional groups.

Research has demonstrated the viability of SNAr reactions on this substrate. For instance, this compound reacts with sodium amide in liquid ammonia (B1221849) to yield 3,4,5-trifluoroaniline, where an amino group selectively displaces a fluorine atom. osti.gov The regioselectivity of the substitution is dictated by the relative stability of the possible Meisenheimer complex intermediates.

More complex nucleophiles have also been successfully employed. In a study on carbohydrate-aryl ethers, a pyranoside-based secondary alcohol was reacted with this compound in the presence of potassium bis(trimethylsilyl)amide (KHMDS) as a base. acs.org The reaction proceeded in tetrahydrofuran (B95107) (THF) to selectively afford the desired monoaryl ether product in a 50% yield. acs.org This highlights the utility of SNAr for creating complex molecules where the tetrafluorophenyl moiety is linked via an ether bond. acs.org

Furthermore, sulfur nucleophiles can be introduced. The fluoride metathesis of this compound has been achieved using the highly nucleophilic benzenethiolate (B8638828) anion, generated from S-phenyl thioacetate, in the presence of 1,8-Diazabicycloundec-7-ene (DBU) as a catalyst. chemrxiv.org

Table 2: Examples of SNAr Reactions on this compound

| Nucleophile | Reagents/Conditions | Product Type | Yield |

|---|---|---|---|

| Sodium amide | Liquid ammonia, T ≤ -33°C | 3,4,5-Trifluoroaniline | Not specified |

| Pyranoside alcohol | KHMDS, THF | Carbohydrate-aryl ether | 50% |

| Benzenethiolate anion | S-phenyl thioacetate, DBU (5 mol%), Acetonitrile, 100°C | Aryl sulfide | Not specified |

Vicarious Nucleophilic Substitution Reactions

Vicarious nucleophilic substitution (VNS) is a distinct type of nucleophilic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, rather than a leaving group like a halogen. wikipedia.org The reaction typically involves a carbanion that carries a leaving group on the nucleophilic carbon. organic-chemistry.org After the initial nucleophilic attack on the ring, a base facilitates the elimination of the leaving group from the intermediate, ultimately leading to the substitution of a C-H bond and restoration of aromaticity. organic-chemistry.org

VNS is most commonly observed with nitroarenes, where the nitro group strongly activates the ring towards nucleophilic attack and stabilizes the intermediate adduct. wikipedia.orgorganic-chemistry.org While the fluorine atoms in this compound make the ring electron-deficient, its applicability as a substrate for VNS is not well-documented and faces significant challenges. The primary competing pathway is the well-established SNAr reaction, where the fluoride ions act as excellent leaving groups. organic-chemistry.org In systems containing both halogens and hydrogen atoms, SNAr of fluorine is generally much faster and more favorable than VNS of hydrogen. organic-chemistry.org

For VNS to occur on a polyfluorinated arene, the nucleophile and reaction conditions would need to be carefully selected to favor attack at a C-H position over a C-F position. Research on VNS has shown that it can proceed on some nitro-substituted fluoroaromatics. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes VNS with various carbon, oxygen, and nitrogen nucleophiles at the position between the fluoro and nitro groups. beilstein-journals.org However, this substrate is exceptionally electron-deficient due to the presence of both nitro and pentafluorosulfanyl groups. There are currently no prominent examples in the literature of VNS reactions being successfully applied to this compound itself, as the SNAr pathway remains the dominant mode of nucleophilic functionalization.

Advanced Spectroscopic Characterization and Analysis of 1,2,3,5 Tetrafluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of fluorinated organic compounds. Both 1H and 19F NMR are instrumental in characterizing 1,2,3,5-tetrafluorobenzene.

The 1H NMR spectrum of this compound is characterized by the resonance of the two hydrogen atoms, while the 19F NMR spectrum shows signals for the four fluorine atoms. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine substituents and their positions on the benzene (B151609) ring. wikipedia.org The 19F NMR chemical shifts are particularly sensitive to the local electronic environment, spanning a wide range. wikipedia.orgbiophysics.org

Table 1: 1H and 19F NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) |

|---|---|

| 1H | Not explicitly found in search results |

The NMR spectra of this compound exhibit complex spin-spin coupling patterns due to the interactions between the 1H and 19F nuclei, as well as between the different 19F nuclei. scilit.comacs.org The analysis of these coupling constants (J-values) provides valuable information about the through-bond connectivity and spatial relationships of the atoms. acs.org The magnitude of the coupling constants is dependent on the number of bonds separating the interacting nuclei (e.g., 3JHF, 4JHF, 3JFF, 4JFF, 5JFF). researchgate.net Theoretical calculations, such as those using the second-order polarization propagator approximation (SOPPA), have been employed to help interpret and predict these complex coupling patterns in fluorobenzenes. researchgate.net

Table 2: Representative Spin-Spin Coupling Constants (Hz) in Fluorobenzenes

| Coupling Type | Range (Hz) |

|---|---|

| 3JPF | ~34 |

Variable-temperature (VT) NMR spectroscopy is a crucial technique for studying dynamic processes and characterizing transient intermediates. acs.orgosti.gov In the context of this compound, VT-NMR has been used to investigate its reactions, such as C-F bond activation with metal complexes. acs.org These studies allow for the observation of equilibrium concentrations of intermediates in solution and the determination of thermodynamic parameters for their interconversion. acs.org For instance, the reaction of this compound with a nickel-phosphine complex has been studied using VT-NMR to characterize the resulting dinuclear and mononuclear adducts. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides fundamental information about the molecular vibrations of this compound.

The infrared absorption spectrum of this compound, like other fluorinated benzenes, displays characteristic bands corresponding to C-H, C-F, and aromatic ring vibrations. aip.orgaip.org While specific spectra for the 1,2,3,5-isomer were not found in detail, studies on the related 1,2,4,5-tetrafluorobenzene (B1209435) show distinct spectra for the gaseous and liquid phases, indicating the influence of intermolecular interactions on the vibrational modes. aip.orgaip.org The fundamental vibration frequencies can be assigned based on these spectra. aip.org

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar or weakly polar vibrations. For related tetrafluorobenzene isomers, Raman spectra have been used to identify and assign the fundamental vibrational frequencies. aip.orgaip.org For example, in 1,2,4,5-tetrafluorobenzene, a complete assignment of fundamental vibrations has been made by analyzing the Raman spectrum of the liquid phase, including measurements of relative intensities and depolarization ratios. aip.orgaip.org

Table 3: Assigned Vibrational Frequencies (cm-1) for 1,2,4,5-Tetrafluorobenzene (as a reference)

| Vibrational Mode | Frequency (cm-1) |

|---|---|

| Fluorine wagging | 417 |

Note: This data is for the related isomer 1,2,4,5-tetrafluorobenzene and serves as an illustrative example. aip.org

Computational Chemistry and Theoretical Investigations of 1,2,3,5 Tetrafluorobenzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,2,3,5-tetrafluorobenzene. These methods are used to model the potential energy surfaces (PES) of its ground and excited electronic states.

Detailed quantum chemistry calculations, often at the equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) level of theory, are employed to investigate the energetically low-lying excited singlet states of fluorinated benzenes. aip.org Increasing fluorine substitution is known to alter the nature of these excited states. aip.org For fluorobenzene (B45895) molecules, which often belong to the C2v symmetry point group at their ground state equilibrium, calculations of vertical excitation energies (VEEs) are performed along the normal displacement coordinates of their vibrational modes. aip.org The resulting adiabatic energy points are then fitted to theoretical models to describe the potential energy surfaces and the coupling between different electronic states. aip.org

Studies on fluorobenzene radical ions indicate that due to the weak perturbation of the benzene (B151609) π-system by fluorine atoms, there are often two closely-spaced π-states. fluorine1.ru For low-symmetry molecules like this compound, this can result in complex potential energy surfaces with multiple minima and transition states, which can be explored using methods like Hartree-Fock (HF) and post-HF calculations. fluorine1.ru The geometry of the radical cations of fluorobenzenes is typically planar, and their PES structure is determined by the crossing of π-state terms. fluorine1.ru

Density Functional Theory (DFT) Studies on Reactivity and Intermediates

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of this compound, particularly in reactions involving C-F and C-H bond activation. These studies provide insight into reaction mechanisms and the stability of transient intermediates.

DFT calculations have been instrumental in investigating the C-F bond activation of this compound by transition metal complexes. For example, the reaction with a reactive Ni(PEt3)2 synthon was studied using DFT to aid in the characterization of proposed intermediates. acs.org While the isolation of a dinuclear adduct of this compound was difficult due to its rapid C-F activation, DFT calculations helped to understand the thermodynamics of the interconversion of various intermediates in solution. acs.org Similarly, the insertion of bis(NHC)nickel complexes into the C-F bond has been explored. Stoichiometric reactions of [Ni(Mes2Im)2] with this compound were monitored and analyzed, with DFT calculations providing mechanistic insights into the insertion process. rsc.org These calculations revealed that the reaction leads to the formation of a nickel fluoroaryl fluoride (B91410) complex, trans-[Ni(Mes2Im)2(F)(2,3,5-C6F3H2)]. rsc.org

DFT has also been used to study C-H bond activation. The reaction of the cerium metallacycle Cp'2Ce(CH2SiMe2NSiMe3) with fluorobenzenes, including this compound, showed that only C-H bonds are activated, allowing for the synthesis of specific organocerium complexes. escholarship.org Computational studies on such systems show that while C-F activation by early transition metals can be exothermic with a low activation barrier, kinetic factors can favor C-H activation. escholarship.org

Analysis of Molecular Orbitals and Electron Distribution

The substitution of fluorine atoms onto the benzene ring significantly influences the molecule's molecular orbitals and electron distribution, which in turn affects its aromaticity and geometric structure.

Computational studies have analyzed the π-molecular orbitals of the entire series of fluorobenzenes. acs.orgnih.gov The addition of fluorine atoms introduces new π-molecular orbitals from the conjugation of fluorine's p-orbitals with the ring. acs.org For this compound, this results in a specific arrangement of occupied and unoccupied molecular orbitals. acs.orgsemanticscholar.org Analysis of these orbitals helps explain trends in bond lengths. As fluorine atoms are added up to 1,3,5-trifluorobenzene (B1201519), the total bonding character around the ring increases, leading to shorter average C-C bond lengths. acs.orgnih.gov For tetrafluorobenzenes, this trend reverses slightly. acs.orgnih.gov Among the tetrafluorobenzene isomers, the 1,2,3,5-isomer is the most energetically stable. acs.orgnih.gov

The table below shows the computed average C-C bond length for this compound compared to benzene and other tetrafluoro-isomers.

| Molecule | Average C-C Bond Length (Å) | Bond Length Std. Dev. |

|---|

Aromaticity can be quantified using various indicators, including Nucleus-Independent Chemical Shift (NICS) values. NICS(0) values, calculated at the center of the aromatic ring, are a measure of the diatropic ring current, with more negative values indicating stronger aromaticity.

| Molecule | NICS(0) (Kaipio et al.) | NICS(0) (Chen et al.) |

|---|

These computational results suggest that fluorination generally increases the aromaticity of the benzene ring from the perspective of ring currents. semanticscholar.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, especially DFT, are invaluable for predicting and interpreting the spectroscopic properties of this compound, including its vibrational and NMR spectra.

The vibrational spectra (FTIR and FT-Raman) of fluorinated benzenes are often interpreted with the aid of normal coordinate analysis following full structure optimization and force field calculations. epa.gov DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*), are used to calculate harmonic vibrational frequencies. epa.gov These calculated frequencies are often scaled to better match experimental wavenumbers. epa.gov Such studies allow for a complete assignment of the fundamental vibrational modes. researchgate.net For instance, 1,2,4,5-tetrafluorobenzene (B1209435) was included as part of a training set for a computational vibrational spectroscopy challenge, highlighting the use of these methods for predicting spectra of related molecules. goettingen-research-online.dersc.org

DFT calculations are also employed to predict NMR chemical shifts. For a series of fluorobenzenes, geometry optimizations and subsequent NMR calculations were performed using the uM06 functional and the 6-311G** basis set to achieve results that compare favorably with experimental observations. mdpi.com Theoretical calculations have also been used to interpret infrared difference spectra to identify reactive intermediates, such as tetrafluoro-m-benzyne, which can be generated from precursors like 1,3-diiodo-2,4,5,6-tetrafluorobenzene. smu.edu

The table below presents predicted collision cross section (CCS) values for different adducts of this compound, which is a property relevant to ion mobility mass spectrometry and can be calculated using computational models. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|

Mechanistic Studies of 1,2,3,5 Tetrafluorobenzene Reactivity

C-H Bond Activation Mechanisms

The presence of multiple electron-withdrawing fluorine atoms significantly influences the acidity and reactivity of the C-H bonds in 1,2,3,5-tetrafluorobenzene. This has led to extensive research into the mechanisms by which these bonds can be selectively activated and functionalized.

Transition Metal-Mediated C-H Activation (e.g., Nickel Complexes)

Nickel(0) complexes have emerged as potent reagents for the activation of C-H bonds in fluoroarenes. rsc.org Studies involving bis(triethylphosphine)nickel(0) synthons have shown that these complexes can readily activate the C-H bonds of this compound. acs.orgwhiterose.ac.uk The reaction of a (PEt₃)₂Ni(η²-C₁₄H₁₀) precursor with this compound leads to the formation of a C-H activation product, (PEt₃)₂NiH(C₆F₄H), in equilibrium with mononuclear and dinuclear adducts. acs.org The formation of the hydride product is observable, unlike in the case of 1,2,3,4-tetrafluorobenzene (B1293379), which lacks a C-H bond with two adjacent ortho-fluorine substituents. rsc.orgwhiterose.ac.uk This highlights the "ortho-fluorine effect," where the presence of two ortho-fluorine atoms thermodynamically favors the oxidative addition of the C-H bond. rsc.org

DFT studies have provided further insight, indicating that ortho- and meta-fluorine substitution favors oxidative addition. rsc.org For this compound, the reaction with a Ni(0) complex can lead to the formation of trans-[NiH(C₆F₄H)(PEt₃)₂]. whiterose.ac.uk The kinetic products of reactions involving Ni(PEt₃)₂L (where L is a labile ligand) with partially fluorinated benzenes tend to follow the C-H activation pathway. whiterose.ac.uk

Ruthenium-catalyzed C-H arylation of fluoroarenes has also been explored. qmul.ac.ukacs.org In the absence of a directing group, the reaction requires a benzoic acid additive to proceed. qmul.ac.uk Mechanistic studies support a catalytic cycle involving a well-defined η⁶-arene-ligand-free Ru(II) catalyst. qmul.ac.ukacs.org The C-H activation is pivalate-assisted and has been shown to be reversible and kinetically significant. qmul.ac.ukacs.org

Kinetic Isotope Effects (KIE) in C-H Functionalization

Kinetic isotope effect (KIE) studies are crucial for elucidating the rate-determining steps in C-H activation reactions. In the context of palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient polyfluoroarenes with simple arenes, KIE experiments have been insightful. sci-hub.se An intermolecular competition reaction involving a deuterated polyfluorobenzene derivative showed a low KIE of 1.3, suggesting that the C-H cleavage of the polyfluorobenzene is not involved in the rate-limiting step. sci-hub.se Conversely, significant primary KIEs were observed for the simple arene coupling partners, indicating that their C-H bond cleavage is a key part of the rate-determining step. sci-hub.se This points towards a concerted metalation-deprotonation pathway for the simple arene. sci-hub.se

In Ru-catalyzed C-H arylation, deuterium (B1214612) labeling and KIE experiments also indicate that C-H activation is both reversible and kinetically significant. qmul.ac.ukacs.org A kinetic isotope effect of 2.4 was observed for the formation of the aryl-Ru intermediate, consistent with a concerted metalation-deprotonation (CMD)-type C-H bond cleavage. acs.org For nickel-catalyzed reactions, an equilibrium isotope effect (EIE) was observed in the C-H activation of 1,2,4,5-C₆F₄HD with a (Et₃P)₂Ni source, while a lower KIE for a stoichiometric reaction with a different nickel phosphine (B1218219) complex suggested an early rate-determining step with minimal C-H bond breaking. rsc.org

C-F Bond Activation and Functionalization

While C-H activation is a prominent reaction pathway, the strong C-F bonds of this compound can also be targeted for activation and subsequent functionalization, often under different reaction conditions or with different catalytic systems.

Nucleophilic Displacement of Fluorine Atoms

The electron-withdrawing nature of the fluorine atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SₙAr). nih.gov Strong nucleophiles can displace one or more fluorine atoms. nih.gov The regioselectivity of this displacement is influenced by the nature of the nucleophile and the reaction conditions. For instance, reaction with sodium amide in liquid ammonia (B1221849) can lead to the substitution of a fluorine atom with an amino group, forming 3,4,5-trifluoroaniline. osti.gov This particular reaction is believed to proceed through a double deprotonation to form a dianion, which then eliminates a fluoride (B91410) ion. osti.gov

Kinetic studies on the nucleophilic displacement of fluorine by methoxide (B1231860) have been conducted for various polyhalogenobenzene derivatives. lookchem.com The reactivity of this compound in these reactions provides valuable data for understanding the electronic effects of halogen substituents on aromatic nucleophilic substitution. lookchem.com The reaction of 1,2,4,5-tetrafluorobenzene (B1209435) with sodium tert-butylthiolate results in the substitution of two fluorine atoms to yield 1,4-bis(tert-butylthio)-2,5-difluorobenzene, highlighting the propensity for para-disubstitution in some SₙAr reactions of tetrafluorobenzenes. arkat-usa.org

Metal-Catalyzed C-F Bond Transformations

Transition metal catalysts can facilitate the cleavage of strong C-F bonds, enabling a range of transformations. Nickel complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to exclusively activate C-F bonds in reactions with partially fluorinated benzenes. whiterose.ac.uk For example, the reaction of [Ni(Mes₂Im)₂] with this compound leads to the formation of the nickel fluoroaryl fluoride complex trans-[Ni(Mes₂Im)₂(F)(2,3,5,6-C₆F₄H)]. rsc.org While kinetic products often arise from C-H activation, thermodynamic products in reactions with Ni(PEt₃)₂L complexes typically involve C-F activation. whiterose.ac.uk

Rhodium-catalyzed reactions have also been employed for C-F bond functionalization. A rhodium-catalyzed substitution reaction of aryl fluorides with disulfides has been developed, though specific examples with this compound are not detailed in the provided context. acs.org Furthermore, nickel-catalyzed C-F borylation of partially fluorinated aromatics has been reported, where the regioselectivity is thought to be influenced by the stability of the intermediate π-complexes, which tend to form on the π-bond with the fewest fluorine atoms. core.ac.uk

Reaction Pathways in Organic Synthesis

The dual reactivity of this compound at both its C-H and C-F bonds makes it a versatile building block in organic synthesis. The choice of catalyst and reaction conditions can steer the reaction towards a desired functionalization pathway.

For instance, palladium-catalyzed oxidative C-H/C-H cross-coupling provides a direct method to form aryl-aryl bonds between electron-deficient polyfluoroarenes like this compound and simple arenes. sci-hub.se This approach offers an alternative to traditional cross-coupling methods that require pre-functionalized starting materials. qmul.ac.uk Ruthenium-catalyzed C-H arylation also enables the formation of biaryl compounds from fluoroarenes and aryl halides. qmul.ac.ukacs.org

Conversely, conditions can be tailored to favor C-F functionalization. Nucleophilic substitution reactions allow for the introduction of various functional groups by replacing fluorine atoms. nih.govosti.govarkat-usa.org Metal-catalyzed C-F borylation opens up pathways to synthesize fluorinated boronic esters, which are valuable intermediates in Suzuki-Miyaura cross-coupling reactions. core.ac.uk

The competition between C-H and C-F activation is a recurring theme. With certain nickel(0) systems, C-H activation is the kinetically favored process, but this can be followed by a slower conversion to the thermodynamically more stable C-F activation products. whiterose.ac.ukacs.org This understanding of kinetic versus thermodynamic control is crucial for selectively synthesizing a desired product. For example, in the reaction of this compound with a reactive Ni(PEt₃)₂ synthon, both C-H activation products and a dinuclear aryne complex resulting from C-F activation are observed. acs.orgwhiterose.ac.uk

Interactive Data Tables:

Table 1: Observed Products in the Reaction of this compound with Nickel Complexes

| Nickel Precursor | Observed Product(s) | Reaction Pathway | Reference(s) |

|---|---|---|---|

| (PEt₃)₂Ni(η²-C₁₄H₁₀) | (PEt₃)₂NiH(C₆F₄H), [(PEt₃)₂Ni]₂(μ-η²:η²-C₆F₄H₂), (PEt₃)₂Ni(η²-C₆F₄H₂) | C-H Activation, Adduct Formation | acs.org |

| Ni(PEt₃)₂ synthon | trans-[NiH(C₆F₄H)(PEt₃)₂], Dinuclear aryne complex | C-H and C-F Activation | whiterose.ac.uk |

Table 2: Regioselectivity in Functionalization of this compound

| Reaction Type | Reagent/Catalyst | Position of Functionalization | Product Type | Reference(s) |

|---|---|---|---|---|

| C-H Arylation | [RuCl₂(p-cymene)]₂ / Benzoic Acid | C-H bond | Biaryl | qmul.ac.ukacs.org |

| C-H/C-H Cross-Coupling | Pd(OAc)₂ | C-H bond | Biaryl | sci-hub.se |

| Amination | Sodium Amide | C-F bond (position 1 or 3) | Fluoroaniline | osti.gov |

Role in Friedel-Crafts Reactions (if applicable to fluorinated systems)

The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution (EAS). However, the application of this reaction to highly fluorinated systems like this compound is challenging. The fluorine atoms exert a powerful deactivating effect on the benzene (B151609) ring via the inductive effect, making it significantly less nucleophilic and thus less susceptible to attack by electrophiles. nih.gov Consequently, classical Friedel-Crafts conditions often fail or require extreme measures. nih.gov

Research on polyfluoroarenes indicates that electrophilic substitutions, while difficult, are not impossible. They typically require highly reactive electrophiles and potent catalysts. For instance, studies on related isomers demonstrate the feasibility of such transformations. Friedel-Crafts-type methylation of 1,2,3,4-tetrafluorobenzene has been accomplished using a highly reactive dimethylchloronium salt, [Me2Cl][Al(OTeF5)4], which is capable of methylating even electron-deficient aromatic systems. researchgate.netresearchgate.net Similarly, Friedel-Crafts acylation and alkylation reactions have been reported for various polyfluorinated benzenes, including 1,3,5-trifluorobenzene (B1201519) and 1-bromo-2,3,5,6-tetrafluorobenzene, in the presence of the strong Lewis acid aluminum chloride (AlCl3). fluorine1.ru

For this compound, any electrophilic attack would be directed to the C-H positions (positions 4 and 6). While specific studies on its Friedel-Crafts alkylation or acylation are not widely documented, the principles derived from its isomers suggest that the reaction would proceed via the standard EAS mechanism:

Generation of a strong electrophile: A powerful Lewis acid catalyst (e.g., AlCl3) would be used to generate a highly reactive carbocation or acylium ion.

Nucleophilic attack: The electron-deficient π-system of the tetrafluorobenzene ring would attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge of this intermediate is destabilized by the electron-withdrawing fluorine atoms, accounting for the high activation energy of this step.

Deprotonation: A weak base would remove a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring to yield the final product.

Given the strong deactivation, these reactions are generally less efficient than those with less fluorinated or non-fluorinated benzene derivatives. fluorine1.ru

Condensation and Polymerization Mechanisms Involving Fluorinated Monomers

This compound serves as a valuable monomer in the synthesis of advanced fluorinated polymers. Its reactivity in polymerization reactions primarily follows two distinct mechanistic pathways: palladium-catalyzed direct arylation (a C-H activation mechanism) and nucleophilic aromatic substitution (SNAr).

Direct Arylation Polymerization

Recent advances in cross-coupling have enabled the use of this compound in direct arylation polycondensation. This method creates C-C bonds by coupling the C-H bonds of the fluorinated monomer with an aryl halide comonomer, avoiding the need for pre-functionalized organometallic reagents. rsc.orgrsc.orgmdpi.com

A key study demonstrated the direct arylation polycondensation of this compound with 2,7-dibromo-9,9-dioctylfluorene. rsc.orgrsc.org This reaction specifically utilizes the two C-H bonds on the tetrafluorobenzene ring. The unsymmetrical nature of the 1,2,3,5-isomer leads to the formation of "bent-shaped" or "cross-conjugated" polymers, in contrast to the linear polymers formed from the symmetrical 1,2,4,5-tetrafluorobenzene isomer. rsc.orgrsc.org

The catalytic cycle for this polymerization typically involves a palladium catalyst and is believed to proceed as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl dihalide (e.g., 2,7-dibromo-9,9-dioctylfluorene) to form an arylpalladium(II) complex.

C-H Activation/Deprotonation: The arylpalladium(II) complex coordinates to the this compound monomer. A base then assists in the cleavage of a C-H bond, a step often referred to as a concerted metalation-deprotonation (CMD) pathway. This forms a new C-Pd bond, creating a diarylpalladium(II) intermediate.

Reductive Elimination: The diarylpalladium(II) intermediate undergoes reductive elimination to form a new C-C bond between the two monomer units and regenerate the active Pd(0) catalyst, which can then enter a new cycle.

This process repeats to build the polymer chain. Research has shown that specific conditions, including the choice of solvent and additives, are crucial for achieving high molecular weight polymers. rsc.orgrsc.org

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Resulting Polymer | Number-Average Molecular Weight (Mn) |

|---|---|---|---|---|---|

| Pd(OAc)₂, ᵗBu₂MePHBF₄, Acetic Acid, K₂CO₃ | Toluene | 120 | 24 | Bent-shaped π-conjugated polymer (PmTPF8) | 7300 |

Nucleophilic Aromatic Substitution (SNAr) Polymerization

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic attack, where a nucleophile replaces a fluorine atom. This SNAr reactivity is a fundamental mechanism for forming poly(arylene ether)s and other heteroatom-linked polymers. While direct studies on the polymerization of this compound via this route are not prominent in the cited literature, its high reactivity in model SNAr reactions demonstrates its potential as a monomer for such processes. acs.org

For instance, this compound has been shown to react efficiently and with high regioselectivity with carbohydrate-derived secondary alcohols in the presence of a strong base like KHMDS. acs.org The reaction yielded a monoaryl ether, highlighting the compound's amenability to C-O bond formation via nucleophilic attack. acs.org

A hypothetical SNAr polymerization using this compound would typically involve a bis-nucleophile, such as a bisphenol, reacting under basic conditions. The mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile (e.g., a phenoxide anion) attacks one of the electron-deficient, fluorine-bearing carbon atoms of the ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative fluorine atoms and the aromatic system.

Fluoride Elimination: The complex rearomatizes by expelling a fluoride ion, which is an excellent leaving group.

This process would occur at both ends of the bis-nucleophile and repeatedly along the growing chain to form a high molecular weight polymer. The fluorine atoms at positions 2 and 5 are the most likely sites for substitution due to activation by the other fluorine atoms.

Supramolecular Chemistry and Crystal Engineering of 1,2,3,5 Tetrafluorobenzene

Intermolecular Interactions in Solid-State Structures

The solid-state architecture of 1,2,3,5-tetrafluorobenzene is primarily dictated by weak intermolecular forces. Among these, the C-H···F-C interaction, although weak, is a crucial structure-directing force in the absence of stronger hydrogen bond donors or acceptors. rsc.orgacs.org The electron-withdrawing nature of fluorine atoms enhances the acidity of the aromatic C-H groups, making them more effective as hydrogen bond donors. acs.org

C-H···F-C Hydrogen Bonding in Crystal Packing

In the crystal structure of this compound, the molecules are organized into layers held together by bifurcated C-H···F-C interactions. rsc.org This type of interaction involves a single C-H donor interacting with two fluorine acceptors. The C-H···F-C interaction is considered to be on the borderline of the hydrogen bonding phenomenon, arising from electrostatic and dispersive forces between the C(δ+)-F(δ-) and H(δ+)-C(δ-) fragments. rsc.orgresearchgate.net

Weak Hydrogen Bond Hierarchy and Supramolecular Synthons

In crystal engineering, the predictable patterns of intermolecular interactions are known as supramolecular synthons. For fluorinated aromatic compounds, synthons involving C-H···F hydrogen bonds are key organizational motifs. In the absence of stronger interacting groups, a hierarchy of weak hydrogen bonds governs the crystal assembly.

The crystal packing of this compound is an example of this principle, where bifurcated C-H···F-C interactions create a layered structure. rsc.org In other fluorobenzenes, different synthons, such as the R22(8) double C-H···F synthon, have been observed to form chains. rsc.org The specific synthon adopted depends on the substitution pattern of the fluorine atoms and the resulting molecular geometry. These weak interactions, while individually modest, collectively provide the stability necessary to form a well-ordered crystal lattice.

Crystal Structure Determination and Analysis

The crystal structure of this compound has been determined by X-ray diffraction. rsc.org The analysis reveals a layered monoclinic structure. Within the layers, molecules are connected through the aforementioned bifurcated C-H···F-C hydrogen bonds. Additionally, short F···F contacts are observed. These layers are then stacked at van der Waals distances to complete the three-dimensional structure. rsc.org

The detailed crystallographic data provides precise measurements of bond lengths, angles, and intermolecular distances, confirming the geometry and nature of the C-H···F interactions that define the crystal packing.

| Crystallographic Data for this compound | |

| Crystal System | Monoclinic |

| Key Interactions | Bifurcated C-H···F-C hydrogen bonds, Short F···F contacts, π-π stacking |

| Packing Motif | Layered structure with layers stacked at van der Waals separation |

This table is generated based on descriptive data from the text.

Influence of Fluorine Substitution on Crystal Packing Motifs

The substitution of hydrogen with fluorine has a profound effect on the crystal packing of benzene (B151609) derivatives. Fluorine's high electronegativity and the strength of the C-F bond alter the molecule's electrostatic potential, dipole moment, and capacity for intermolecular interactions. nih.govacs.org

The crystal structure of this compound deviates from the tetragonal structure adopted by fluorobenzene (B45895) and other related compounds. rsc.org This difference is attributed to the specific substitution pattern. The tetragonal packing in fluorobenzene is stabilized by an interplay of C-H···F and C-H···π interactions. rsc.org For this compound, this arrangement is less favorable, as it would necessitate the formation of an improbable C-F···π interaction. rsc.org Instead, the molecule adopts the layered monoclinic structure directed by C-H···F bonds. rsc.org

Comparing fluorinated benzenes highlights the role of these weak interactions:

Fluorobenzene: Adopts a tetragonal structure with intersecting spirals of molecules linked by C-H···F and C-H···π interactions. rsc.org

1,3,5-Trifluorobenzene (B1201519): Its crystal structure is very similar to 1,3,5-triazine, suggesting that C-H···F interactions play a role analogous to C-H···N interactions. acs.org

1,2,4,5-Tetrafluorobenzene (B1209435): Also shows strong C-H···F interactions that are structurally comparable to C-H···N bonds in 1,2,4,5-tetrazine. acs.org

This comparative analysis demonstrates that as the number of fluorine atoms increases, the acidity of the remaining C-H bonds is enhanced, strengthening the C-H···F interactions and increasing their importance in directing the crystal packing. acs.org The specific arrangement of fluorine atoms ultimately determines which packing motif and which set of supramolecular synthons will be most stable.

Applications of 1,2,3,5 Tetrafluorobenzene in Advanced Research

Role as a Building Block in Fluorinated Organic Compounds

1,2,3,5-Tetrafluorobenzene serves as a fundamental building block in the synthesis of more complex fluorinated organic compounds. chemimpex.com The fluorine atoms on the aromatic ring influence the molecule's reactivity, allowing for selective chemical transformations. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals, where the presence of fluorine can significantly enhance biological activity, metabolic stability, and other pharmacokinetic properties.

In medicinal chemistry, fluorinated aromatic moieties are integral to a wide array of therapeutic agents. The strategic placement of fluorine atoms can alter a molecule's acidity, lipophilicity, and binding affinity to biological targets. While specific examples originating directly from this compound are proprietary or embedded in complex syntheses, the general strategy often involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to introduce other functional groups onto the tetrafluorinated ring, creating novel molecular scaffolds.

Similarly, in the agrochemical sector, the introduction of a polyfluorinated benzene (B151609) ring can lead to the development of more potent and selective herbicides, insecticides, and fungicides. For instance, the synthesis of the fungicide Fluopimomide involves a tetrafluorobenzoic acid intermediate, highlighting the utility of such building blocks in creating complex active ingredients. rsc.org

Table 1: Synthetic Utility of Tetrafluorobenzene Scaffolds

| Precursor Type | Reaction Type | Product Class | Potential Application |

|---|---|---|---|

| Tetrafluorobenzene | Nucleophilic Aromatic Substitution | Substituted Fluorobenzenes | Pharmaceutical Scaffolds |

| Dihalo-tetrafluorobenzene | Cross-Coupling Reactions | Poly-aromatic Systems | Agrochemicals |

Intermediates in the Synthesis of Complex Molecular Structures

Beyond its direct use, this compound is a crucial precursor for creating reactive intermediates that are subsequently used in multi-step syntheses. The two hydrogen atoms on the ring can be selectively replaced, for example, by halogenation or lithiation, to create versatile intermediates. silicycle.com These intermediates can then participate in a variety of coupling reactions to construct larger, more intricate molecular architectures.

Another example involves the reaction of tetrafluorobenzenes in a superacid medium like antimony pentafluoride (SbF5) to generate highly reactive species. These can then react with other aromatic compounds to form complex poly-aromatic structures, such as bis(tetrafluorophenyl)perfluorocyclobutene, which serve as intermediates for advanced materials.

Table 2: Examples of Complex Molecules Derived from Tetrafluorobenzene Intermediates

| Intermediate | Reaction | Resulting Complex Structure | Research Area |

|---|---|---|---|

| Di-iodotetrafluorobenzene | Coupling Reaction | Dehydro researchgate.netannulene | Organic Electronics |

| Lithiated tetrafluorobenzene | Reaction with electrophile | Functionalized building block | Multi-step organic synthesis |

Research in Advanced Materials Development

The unique properties conferred by the fluorine atoms—such as high thermal stability, chemical resistance, and specific electronic characteristics—make this compound and its derivatives valuable in the development of advanced materials. chemimpex.com

Fluoropolymers are a class of materials known for their exceptional resistance to heat, chemicals, and weathering. While not a monomer itself, this compound can be chemically modified to produce difunctional monomers suitable for polymerization. For instance, by replacing the hydrogen atoms with reactive groups like hydroxyl or amino functionalities, it can be used in step-growth polymerization to create high-performance polymers such as poly(aryl ether ketones) (PAEKs) or polyimides. The incorporation of the tetrafluorophenyl unit into the polymer backbone enhances thermal stability and chemical inertness and can lower the material's dielectric constant, which is advantageous for applications in microelectronics and high-frequency communication. nih.gov

Fluorinated compounds are well-known for their ability to create low-energy surfaces that are hydrophobic and oleophobic (water- and oil-repellent). Derivatives of this compound can be used to create functionalized surfaces and coatings. One approach involves synthesizing molecules with a tetrafluorophenyl group and a reactive anchor group (like a silane (B1218182) or thiol) that can bind to a substrate. These molecules can form self-assembled monolayers (SAMs) on surfaces like gold or silicon nitride, creating a dense, highly ordered, and chemically inert coating. nih.govrsc.org Such coatings are researched for applications ranging from anti-fouling and anti-corrosion surfaces to low-friction coatings in microelectromechanical systems (MEMS). The high density of fluorine atoms at the surface dramatically reduces surface energy. rsc.org

The electron-withdrawing nature of the fluorine atoms makes the tetrafluorobenzene ring an electron-deficient unit. This property is highly desirable in the field of organic electronics for creating n-type (electron-transporting) semiconductor materials. Derivatives of this compound are investigated as building blocks for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

A notable example is the synthesis of a fluorinated anti-fluorenacenedione from a dehydro researchgate.netannulene precursor fused with a tetrafluorobenzene unit. rsc.org This resulting molecule exhibits a planar structure, dense crystal packing, and reversible reduction waves, making it an n-type semiconductor material for use in FET devices. rsc.org The incorporation of the tetrafluorobenzene moiety is crucial for achieving the desired electronic properties and influencing the molecular packing in the solid state, which is critical for efficient charge transport. rsc.org

Use in Analytical Chemistry Research (e.g., as a specialized solvent in chromatography)

In analytical chemistry, this compound finds application due to its unique solvent properties and its utility in specialized techniques. Its fluorinated nature makes it a suitable solvent for a variety of chemical reactions and analyses, particularly for dissolving other fluorinated compounds. chemimpex.com

In the field of chromatography, fluorinated stationary phases are used in High-Performance Liquid Chromatography (HPLC) to achieve unique separation selectivities, especially for halogenated and aromatic compounds. silicycle.comchromatographyonline.comnih.gov While not used as the stationary phase itself, this compound can be used as a specialized solvent or as a component of the mobile phase in certain applications. Its interactions (or lack thereof) with fluorinated stationary phases can be exploited to separate complex mixtures of fluorinated analytes. oup.com

Furthermore, in Nuclear Magnetic Resonance (NMR) spectroscopy, fluorinated compounds are sometimes used as internal standards for ¹⁹F NMR. While more common standards exist, the distinct signals of this compound in both ¹H and ¹⁹F NMR spectra could allow for its use as a reference compound in specific research contexts. chemicalbook.com Similarly, in Gas Chromatography-Mass Spectrometry (GC-MS), its volatility and distinct mass spectrum make it a potential candidate for use as an internal standard for the quantification of other volatile fluorinated compounds. wa.govnist.gov

Future Directions in 1,2,3,5 Tetrafluorobenzene Research

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient methods for the synthesis of fluorinated organic compounds is a paramount goal in modern chemistry. Future research in this area for 1,2,3,5-tetrafluorobenzene is expected to focus on several key strategies:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of C-F bonds and the synthesis of fluorinated aromatic compounds. mdpi.comresearchgate.netdntb.gov.uaacs.org Future investigations will likely explore the direct C-H fluorination of appropriate precursors using photocatalytic systems, potentially offering a more direct and atom-economical route to this compound and its derivatives. mdpi.comnsf.gov These methods often operate under mild conditions and can exhibit high selectivity, aligning with the principles of green chemistry. acs.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. thieme-connect.denih.govsemanticscholar.orgyoutube.comillinois.edu The application of flow chemistry to the synthesis of this compound could lead to more efficient, scalable, and safer production methods. thieme-connect.denih.gov This approach is particularly well-suited for handling hazardous reagents and for optimizing reaction conditions to maximize yield and minimize byproducts. semanticscholar.orgyoutube.com

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.govwpmucdn.comnih.govchemrxiv.org Future research may explore the potential of engineered enzymes for the synthesis of polyfluorinated aromatics like this compound. nih.govnih.gov While challenging, the development of biocatalytic routes could provide a highly sustainable and environmentally friendly alternative to traditional synthetic methods. wpmucdn.comchemrxiv.org

Exploration of New Reactivity Patterns and Catalytic Systems

The reactivity of this compound is ripe for further exploration, particularly through the lens of modern catalytic methods.

C-H Functionalization: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. acs.orgnih.govnih.govrsc.orgresearchgate.net Future research will likely focus on the development of catalytic systems, particularly those based on transition metals, for the selective C-H functionalization of this compound. nih.govrsc.org This could open up new avenues for the synthesis of a wide range of novel derivatives with tailored properties.

Transition-Metal Catalysis: Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. nih.gov Investigating the application of these methods to this compound will be a key area of future research. This includes exploring its participation in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which would significantly expand its synthetic utility.

Catalytic Defluorination: The selective cleavage of C-F bonds, known as defluorination, is a challenging but potentially transformative reaction. acs.org Developing catalytic systems that can selectively activate and functionalize the C-F bonds of this compound would provide a powerful tool for creating new molecular architectures. acs.org

Advanced Materials with Tailored Properties

The incorporation of this compound into advanced materials is a promising area for future research, with potential applications in electronics and polymer science.

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are known to be valuable components in materials for OLEDs due to their electronic properties and stability. acs.orglu.lvalfachemic.comrsc.org The unique substitution pattern of this compound could be exploited to design novel emitters, host materials, or charge-transporting layers with improved performance characteristics, such as enhanced efficiency and longevity. acs.orglu.lv

Polymers: The introduction of fluorinated units into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low dielectric constants. researchgate.net Future research will likely involve the synthesis and characterization of polymers incorporating the this compound moiety. These materials could find applications in high-performance plastics, membranes, and coatings.

Supramolecular Chemistry: The electron-deficient nature of the this compound ring makes it an interesting candidate for supramolecular chemistry. rsc.org Its ability to participate in non-covalent interactions, such as π-π stacking and halogen bonding, could be harnessed to construct complex and functional supramolecular architectures. rsc.org

Theoretical Advances in Understanding Fluorine Effects

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules.

Computational Studies of Electronic Properties: Density Functional Theory (DFT) and other computational methods can be employed to gain a deeper understanding of the electronic structure and properties of this compound and its derivatives. acs.orgnih.gov These studies can help to rationalize its reactivity and guide the design of new molecules with specific electronic characteristics for applications in materials science. acs.org

Modeling of Intermolecular Interactions: Theoretical calculations can be used to model the non-covalent interactions involving this compound. This can provide insights into its packing in the solid state and its behavior in solution, which is crucial for the rational design of new materials and supramolecular assemblies.

Predictive Models for Reactivity: The development of predictive theoretical models for the reactivity of this compound in various chemical transformations would be a significant advancement. Such models could accelerate the discovery of new reactions and the optimization of existing synthetic routes.

Q & A

Q. How does the reactivity of this compound compare to other tetrafluorobenzene isomers (e.g., 1,2,4,5-tetrafluorobenzene) in electrophilic substitution?

- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to the least fluorinated positions. Comparative kinetic studies (e.g., nitration with HNO₃/H₂SO₄) show this compound reacts slower than 1,2,4,5-isomer due to steric hindrance and electronic effects. Monitor regioselectivity via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.